molecular formula C19H15NO2S B2935262 N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide CAS No. 328271-17-6

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2935262
CAS No.: 328271-17-6
M. Wt: 321.39
InChI Key: JAXKBLSNOFGKEQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide (CAS 300572-80-9) is a synthetic small molecule with a molecular formula of C26H20N2O3S and a molecular weight of 440.5 g/mol. This carboxamide-functionalized compound is characterized by its specific structural features, including a benzoyl group and a thiophene-2-carboxamide moiety, resulting in a Topological Polar Surface Area (TPSA) of 104 Ų . Its structure aligns with a class of molecules being actively investigated in modern chemical research for various potential applications. Thiophene-carboxamide derivatives represent a significant scaffold in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in the public domain, structurally related analogues have demonstrated considerable research value. Notably, thiophene-2-carboxamide derivatives are recognized for their potential antibacterial properties. Recent scientific literature highlights that such compounds have shown promising activity against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli, a critical WHO-listed priority pathogen . Other research into thiophene-carboxamides has revealed their potential as inhibitors of specific enzymes, such as sphingomyelin synthase 2 (SMS2), indicating their utility in biochemical pathway research . Furthermore, the broader family of carboxamide-containing compounds is frequently explored for their ability to interact with biological targets through hydrogen bonding, making them versatile intermediates in the development of novel therapeutic agents . This product is provided for research purposes such as chemical reference standards, in vitro assay development, and as a building block for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. It is intended for use by qualified laboratory professionals only. Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or personal use. Citations:

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXKBLSNOFGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzoyl-substituted aniline and thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease. The compound’s structure allows it to interact with the peptide and inhibit its aggregation, thereby providing neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-Carboxamide Derivatives

The following table summarizes key structural and functional differences between N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Activities Synthesis Method Reference
This compound C₁₉H₁₅NO₂S 2-Benzoyl, 4-methylphenyl Hypothesized enhanced lipophilicity/stability Not detailed in evidence N/A
N-(4-Methoxyphenyl)thiophene-2-carboxamide C₁₂H₁₁NO₂S 4-Methoxyphenyl Standard carboxamide; no specific bioactivity Coupling via acyl chloride
N-(4-Chlorophenyl)thiophene-2-carboxamide C₁₁H₈ClNO₂S 4-Chlorophenyl Antifungal activity (inferred from analogs) Nucleophilic substitution
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide C₁₆H₁₂F₃N₂OS₂ Thiazole-linked, CF₃-substituted thiophene Antibacterial (narrow spectrum) HATU-mediated amidation in DMF
6-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride C₂₂H₂₂FN₂OS·HCl Fluorophenyl, piperidinylmethyl Anticancer activity (in vitro) Multi-step coupling/purification
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide C₁₄H₁₂N₄O₂S₃ Thiomorpholine-pyrimidine hybrid Structural complexity for kinase inhibition SNAr reaction with thiomorpholine

Structural and Functional Analysis

  • Substituent Effects :

    • Electron-Withdrawing Groups (EWGs) : Compounds like N-(4-chlorophenyl)thiophene-2-carboxamide (Cl substituent) and trifluoromethyl derivatives (e.g., ) exhibit increased metabolic stability and antibacterial activity due to reduced electron density at the carboxamide bond .
    • Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., ) show reduced bioactivity but improved solubility, highlighting a trade-off between lipophilicity and pharmacokinetics.
    • Hybrid Heterocycles : Thiomorpholine-pyrimidine hybrids (e.g., ) demonstrate enhanced binding to kinase targets, suggesting the target compound’s benzoyl group may similarly modulate target affinity.
  • Biological Activities :

    • Antimicrobial : Nitrothiophene carboxamides (e.g., ) with nitro groups exhibit narrow-spectrum antibacterial activity, likely via inhibition of bacterial efflux pumps.
    • Anticancer : Piperidinylmethyl-substituted benzo[b]thiophene carboxamides (e.g., ) show potent in vitro cytotoxicity, attributed to improved cellular uptake and interaction with tubulin or kinases.
  • Synthesis and Purity :

    • HATU/DIEA-mediated couplings (e.g., ) yield moderate-to-high purity (42–99%), whereas phase-transfer catalysis (e.g., ) achieves high yields but requires rigorous purification.

Research Findings and Implications

  • Target Compound’s Unique Features :
    The 2-benzoyl-4-methylphenyl substituent in the target compound distinguishes it from simpler analogs. The benzoyl group may introduce π-π stacking interactions with biological targets, while the methyl group could reduce oxidative metabolism. These features position it as a candidate for oncology or antimicrobial applications, though empirical validation is needed.

  • Contradictions and Limitations :

    • Purity discrepancies (e.g., 42% vs. 99% in ) underscore the impact of reaction conditions (e.g., solvent, catalyst) on synthetic efficiency.
    • Substituent positioning (e.g., 2-benzoyl vs. 4-methoxy) critically affects bioactivity, necessitating structure-activity relationship (SAR) studies for optimization.

Biological Activity

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity based on various studies, including synthesis methods, mechanisms of action, and case studies showcasing its efficacy against different biological targets.

Overview of Biological Activity

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may exert its effects through several mechanisms, including:

  • Inhibition of cell proliferation : The compound has shown the ability to inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Antimicrobial effects : It has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

The mechanism of action for this compound involves interactions with specific molecular targets. These interactions may include:

  • Binding to enzymes or receptors that regulate cell growth and apoptosis.
  • Modulation of signaling pathways associated with inflammation and cancer progression.

Synthesis and Structural Features

The synthesis of this compound can be approached through various methodologies, often involving the reaction of thiophene derivatives with benzoyl and carboxamide moieties. The molecular structure features a thiophene ring, which contributes to its biological activity.

Compound NameStructure FeaturesBiological Activity
This compoundContains a benzoyl moiety and thiophene coreAnticancer and antimicrobial activities observed
OSI-390Thiophene derivative used as an anticancer drugEffective against specific cancer cell lines
Nitro thiophene derivativesEnhanced reactivity due to nitro groupStrong antimicrobial properties

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM. The compound induced apoptosis and caused cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound has potent antibacterial activity against strains such as E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were reported in the range of 0.22 to 0.25 µg/mL for some derivatives, highlighting its effectiveness as an antimicrobial agent .
  • Comparative Studies :
    • Comparative studies with other thiophene derivatives showed that structural modifications significantly impacted biological activity. For instance, compounds with additional functional groups exhibited enhanced antibacterial properties due to increased hydrophilicity .

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution using equimolar quantities of thiophene-2-carbonyl chloride and substituted aniline derivatives (e.g., 2-benzoyl-4-methylaniline) in acetonitrile under reflux (1 hour). Solvent evaporation yields crystalline products, as demonstrated in analogous syntheses of N-(2-nitrophenyl)thiophene-2-carboxamide . For reproducibility, ensure stoichiometric precision and inert reaction conditions to minimize side reactions.

Q. What characterization techniques are essential for confirming the compound’s structure?

Full characterization requires:

  • NMR spectroscopy to confirm amide bond formation and aromatic substitution patterns.
  • IR spectroscopy to identify carbonyl stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and supramolecular interactions (e.g., dihedral angles between aromatic rings) .
  • Microanalysis (for new compounds) to validate elemental composition .

Q. How can researchers ensure reproducibility in crystallization?

Use slow solvent evaporation in acetonitrile or ethanol, as rapid crystallization may yield polymorphic impurities. For N-(2-nitrophenyl) analogs, solvent choice directly influenced crystal quality, with acetonitrile producing well-defined monoclinic crystals suitable for X-ray studies .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence supramolecular interactions?

Dihedral angles between the benzoyl and thiophene rings (e.g., 13.53° and 8.50° in analogous structures) dictate packing via weak C–H⋯O/S interactions. These angles are resolved using SHELX refinement software, which models non-classical hydrogen bonds and π-stacking . Such interactions impact solubility and stability, critical for formulation studies .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Systematic SAR : Introduce substituents (e.g., halogens, methyl groups) to the benzoyl or thiophene moieties and evaluate changes in bioactivity. For example, fluorination at the 4-position of the phenyl ring enhanced antifungal activity in related carboxamides .
  • Molecular docking : Use software like AutoDock to simulate binding to targets (e.g., succinate dehydrogenase in antifungal studies). Compound 3m (a fluorinated analog) showed strong hydrogen bonding with SDH, correlating with its EC₅₀ of 9.9 mg/L against Botrytis cinerea .

Q. How do data contradictions in crystallographic studies arise, and how should they be addressed?

Discrepancies in bond lengths or angles (e.g., C–S distances in thiophene vs. furan analogs) may stem from resolution limits or thermal motion artifacts. Validate findings by:

  • Cross-referencing with high-resolution datasets (≤0.8 Å).
  • Using multiple refinement programs (SHELXL vs. OLEX2) to confirm metrics .
  • Reporting Ueq values for displacement parameters to assess positional uncertainty .

Q. What strategies optimize experimental phasing for X-ray diffraction?

  • SHELX pipelines : SHELXC/D/E enables rapid phasing for small molecules, leveraging intrinsic heavy atoms (e.g., bromine substituents) or selenium derivatives .
  • Twinned data refinement : For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve twinned crystals .

Methodological Considerations

Q. How should researchers design control experiments for bioactivity assays?

Include:

  • Positive controls (e.g., thifluzamide for antifungal assays) to benchmark activity .
  • Solvent controls (DMSO/ethanol) to isolate compound-specific effects.
  • Dose-response curves (IC₅₀/EC₅₀) to quantify potency across ≥3 replicates.

Q. What are best practices for resolving conflicting spectral data?

  • NMR : Compare coupling constants (e.g., JHH for aromatic protons) with DFT-calculated values.
  • Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns from impurities .
  • Cross-validate with alternative techniques (e.g., IR for functional groups) .

Tables

Table 1. Key Crystallographic Parameters for N-(2-Nitrophenyl)thiophene-2-carboxamide

ParameterValue
Space groupP2₁/c
Dihedral angle (A/B)13.53°/8.50°
R factor0.047
Data-to-parameter ratio16.2

Table 2. SAR Insights from Thiophene Carboxamide Derivatives

SubstituentBioactivity (EC₅₀)Key Interaction
4-Fluorophenyl9.9 mg/L (Antifungal)H-bond with SDH His272
2,4-DichlorobenzylCytostatic effectHydrophobic pocket binding

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